molecular formula C16H15NO3 B5553730 4-[acetyl(benzyl)amino]benzoic acid

4-[acetyl(benzyl)amino]benzoic acid

Cat. No.: B5553730
M. Wt: 269.29 g/mol
InChI Key: PHJMLZLNOJXKOC-UHFFFAOYSA-N
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Description

4-[acetyl(benzyl)amino]benzoic acid is a benzoic acid derivative featuring an acetylated benzylamino group at the para position of the aromatic ring. Similar derivatives, such as 4-[4-(dimethylaminobenzylidene)amino]benzoic acid (SB1) and 4-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid (SS3) , demonstrate the versatility of benzoic acid scaffolds in medicinal and synthetic chemistry.

Properties

IUPAC Name

4-[acetyl(benzyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12(18)17(11-13-5-3-2-4-6-13)15-9-7-14(8-10-15)16(19)20/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJMLZLNOJXKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Benzoic Acid Derivatives

The structural diversity of benzoic acid derivatives arises from variations in substituent groups, which modulate electronic, steric, and solubility properties. Key analogs are compared below:

Compound Name Substituent Groups Key Structural Features Reference
4-[acetyl(benzyl)amino]benzoic acid Acetylated benzylamino Acetyl group enhances lipophilicity; benzyl moiety introduces steric bulk.
4-[4-(dimethylaminobenzylidene)amino]benzoic acid (SB1) Dimethylaminobenzylideneamino Electron-donating dimethylamino group; conjugated imine linkage.
4-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid (SS3) Chloro-azetidinone, 4-hydroxyphenyl β-lactam ring (azetidinone) confers rigidity; chloro and hydroxy groups influence reactivity.
4-(2-[4-(dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid (SS4) Thiazolidinone, dimethylaminophenyl Thiazolidinone ring enhances hydrogen-bonding potential; dimethylamino group modulates basicity.
Benzoic acid,4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy- (Natural derivative) Dimethoxybenzoyl, hydroxy Natural origin; methoxy and hydroxy groups enhance solubility and antioxidant potential.

Key Methods from Evidence

Condensation Reactions: SS3: Synthesized via refluxing 4-[4-(hydroxybenzylidene)amino]benzoic acid with chloroacetyl chloride and triethylamine in dioxane . SS4: Thiazolidinone formation using mercaptoacetic acid and anhydrous ZnCl₂ under reflux .

Natural Isolation: Compound 1 from Delphinium brunonianum was isolated via column chromatography and identified via spectroscopy .

Comparison of Yields and Conditions

Compound Reagents Reaction Time Yield Reference
SS3 Chloroacetyl chloride, triethylamine 3 h reflux Not reported
SS4 Mercaptoacetic acid, ZnCl₂ 8 h reflux Not reported

Spectral Characteristics and Analytical Data

Spectral data highlight substituent effects on electronic transitions and functional group vibrations:

UV-Vis and IR Data

Compound UV λmax (nm) εmax IR Peaks (cm⁻¹) Reference
SB1 341.0, 267.0 0.3896, 0.9121 N-H stretch (~3300), C=O (~1700)
SS3/SS4 Not reported Azetidinone/thiazolidinone C=O (~1750–1680)
  • Acetyl(benzyl)amino Group: Expected IR peaks include C=O stretch (~1700 cm⁻¹) and aromatic C-H bends (~700–900 cm⁻¹).

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